methyl 4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)benzoate is a synthetic sulfonamide-containing compound characterized by a benzoate ester core modified with a sulfamoyl group. The sulfamoyl moiety is further substituted with a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl chain, which introduces both hydrophilic (hydroxy group) and hydrophobic (dimethylfuran) properties. The compound’s synthesis likely involves multi-step reactions, including sulfonylation of methyl 4-aminobenzoate and subsequent coupling with a furan-derived alcohol .
Properties
IUPAC Name |
methyl 4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S/c1-11-10-15(12(2)24-11)16(19)8-9-18-25(21,22)14-6-4-13(5-7-14)17(20)23-3/h4-7,10,16,18-19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKQPPBKFNXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)benzoate, with the CAS number 1421494-48-5, is a complex organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with synthesis methods and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 367.4 g/mol. The compound features a benzoate moiety linked to a sulfamoyl group and a furan derivative, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 1421494-48-5 |
| Molecular Formula | C17H21NO6S |
| Molecular Weight | 367.4 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions.
- Attachment of Hydroxypropyl Group : A nucleophilic substitution reaction introduces the hydroxypropyl group.
- Introduction of the Sulfamoyl Group : This is achieved via a sulfonation reaction using sulfamoyl chloride.
- Esterification : The final step involves esterification with methanol to yield the benzoate ester.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cells through mechanisms such as:
- Induction of apoptosis in tumor cells
- Inhibition of cell proliferation
For example, in a study involving human breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and alterations in cell cycle progression .
Case Studies
- Antimicrobial Efficacy Study : A study assessed the efficacy of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.
- Cancer Cell Line Experiment : In research targeting MCF-7 breast cancer cells, treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, suggesting its role as a potential chemotherapeutic agent.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfamoyl group may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : The furan and hydroxypropyl components could facilitate binding to cellular receptors, influencing signaling pathways related to cell survival and proliferation.
Comparison with Similar Compounds
Structural Analogues from Customs Tariff Data
The compound shares structural motifs with several sulfonamide and benzoate derivatives listed in Schedule 99 of the 2022 Customs Tariff (). Key analogues include:
| Compound Name | Key Structural Features | Potential Applications |
|---|---|---|
| Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide | Thienothiazine core, sulfone groups, ester | Anti-inflammatory or kinase inhibition |
| 4-tert-Butylbenzenesulfonamide | Bulky tert-butyl substituent, sulfonamide | Enzyme inhibition (e.g., carbonic anhydrase) |
| Methyl 5-sulfamoyl-o-anisate | Sulfamoyl and methoxy groups on benzoate | Diuretic or antibacterial agent |
| 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | Isoxazole ring, sulfonamide | COX-2 inhibition (anti-inflammatory) |
| Target Compound | 2,5-Dimethylfuran, hydroxypropyl chain, sulfamoyl-benzoate | Hypothesized: Antimicrobial or antiviral |
Key Observations :
- Hydrophobicity : The 2,5-dimethylfuran group in the target compound increases lipophilicity compared to analogues with polar substituents (e.g., methyl 5-sulfamoyl-o-anisate). This may enhance membrane permeability .
Physicochemical Properties
While direct data for the target compound are lacking, comparisons can be inferred:
| Property | Target Compound | Methyl 4-hydroxy-2-methyl-thienothiazine | 4-tert-Butylbenzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~425 (estimated) | ~327 | ~229 |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~1.5 | ~3.0 |
| Solubility (mg/mL) | Low in water, high in DMSO | Moderate in water | Low in water |
Implications : The target compound’s higher molecular weight and moderate LogP suggest suitability for oral bioavailability but may require formulation optimization for aqueous delivery .
Pharmacological Activity
- Sulfonamide-based Analogues: Compounds like 4-tert-butylbenzenesulfonamide are known inhibitors of carbonic anhydrase, while methyl 5-sulfamoyl-o-anisate has diuretic effects. The target compound’s furan-hydroxyl chain may confer unique selectivity toward microbial targets (e.g., bacterial sulfotransferases) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)benzoate, and how can structural integrity be validated?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions, leveraging nucleophilic substitution between the sulfamoyl chloride intermediate and the hydroxypropyl-furan derivative. Key steps include controlling reaction temperature (0–25°C) and using aprotic solvents (e.g., THF) to minimize side reactions . Structural validation requires 1H/13C NMR to confirm the sulfamoyl linkage and furan moiety, while infrared spectroscopy (IR) verifies hydroxyl (-OH) and ester (C=O) functional groups . Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .
Q. How do solvent polarity and temperature influence the reactivity of the sulfamoyl group in this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the sulfamoyl nitrogen, facilitating reactions with electrophiles. Elevated temperatures (40–60°C) accelerate reaction kinetics but may promote hydrolysis of the ester group. Kinetic studies using stopped-flow UV-Vis spectroscopy can quantify rate constants under varying conditions .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices like biological or environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) effectively isolates the compound from aqueous matrices. Post-extraction, LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides high sensitivity (LOQ < 1 ng/mL). Internal standards like deuterated analogs (e.g., triclosan-d3) improve quantification accuracy .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : In vitro metabolism assays using human liver microsomes (HLMs) and NADPH cofactor can identify phase I metabolites. Reaction monitoring via high-resolution mass spectrometry (HRMS) coupled with molecular docking simulations (e.g., AutoDock Vina) elucidates binding affinities to CYP3A4/2D6 isoforms. Competitive inhibition studies with ketoconazole (CYP3A4 inhibitor) validate enzyme specificity .
Q. How does the compound’s furan ring modulate its antioxidant activity in cellular oxidative stress models?
- Methodological Answer : DPPH/ABTS radical scavenging assays quantify antioxidant capacity, while live-cell imaging with H2DCFDA (a ROS-sensitive probe) in HEK-293 or HepG2 cells measures intracellular ROS reduction. Structure-activity relationship (SAR) studies comparing 2,5-dimethylfuran analogs versus non-furan derivatives isolate the furan’s contribution .
Q. What computational strategies predict the compound’s environmental persistence and bioaccumulation potential?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate biodegradability (e.g., BIOWIN scores) and octanol-water partition coefficients (log Kow). Experimental validation via OECD 301F biodegradation tests in activated sludge monitors half-life under aerobic conditions .
Q. How can NMR-based metabolomics identify off-target effects of this compound in non-model organisms?
- Methodological Answer : 1H NMR metabolomic profiling of Daphnia magna or zebrafish embryos exposed to sublethal doses (e.g., 10–100 µg/L) identifies metabolic perturbations (e.g., altered TCA cycle intermediates). Multivariate analysis (PCA/PLS-DA) highlights significant biomarkers, while GC-MS corroborates findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
